molecular formula C10H9BrN2S B1407059 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 1510426-79-5

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No.: B1407059
CAS No.: 1510426-79-5
M. Wt: 269.16 g/mol
InChI Key: AUUUBDPUHHIEGL-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine follows established conventions for heterocyclic compounds, with the thiazole ring serving as the parent structure. According to International Union of Pure and Applied Chemistry nomenclature, the compound is formally designated as 4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-amine, which precisely describes the substitution pattern around the thiazole core. The numbering system for thiazole begins with the sulfur atom at position 1, followed by the nitrogen at position 3, creating a systematic framework for describing substituent positions.

Alternative nomenclature systems recognize this compound through various naming conventions, including the designation as 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine, which emphasizes the thiazol-2-ylamine structural motif. Additional systematic names include 4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-amine and related variations that maintain consistency with standard chemical nomenclature practices. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

The classification of this compound extends beyond simple nomenclature to encompass its position within broader chemical taxonomy. As a member of the thiazole family, it belongs to the larger category of azole compounds, which are five-membered heterocycles containing nitrogen atoms. More specifically, it falls within the aminothiazole subclass, characterized by the presence of an amino group directly attached to the thiazole ring. This classification system provides a hierarchical framework for understanding the compound's relationship to other heterocyclic structures and potential chemical behaviors.

The compound's classification also extends to its functional group composition, incorporating elements of halogenated aromatic compounds due to the brominated phenyl substituent. This dual classification as both a thiazole derivative and a halogenated aromatic compound influences its chemical reactivity patterns and potential synthetic applications. The methyl substituent at the 5-position further refines its classification within the methylated thiazole subcategory, adding another layer of structural specificity to its chemical identity.

Historical Context in Thiazole Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887, who first described the synthesis and characterization of thiazole derivatives. Their foundational research established thiazole as a unique heterocyclic system and laid the groundwork for subsequent developments in this field. The historical significance of thiazole chemistry extends far beyond academic interest, as thiazole-containing compounds have emerged as important components in pharmaceuticals, natural products, and synthetic materials.

The evolution of thiazole synthesis methodologies has been marked by several key developments, including the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. The Hantzsch synthesis, involving the reaction between haloketones and thioamides, became one of the most prominent methods for constructing thiazole rings. The Cook-Heilbron synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, provided an alternative approach for synthesizing 5-aminothiazoles through the reaction of α-aminonitriles with various sulfur-containing reagents.

These synthetic methodologies have contributed to the broader understanding of thiazole chemistry and enabled the preparation of diverse thiazole derivatives, including compounds structurally related to 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine. The development of these synthesis methods has been instrumental in expanding the scope of thiazole chemistry and facilitating the exploration of new structural variants. The historical progression of thiazole synthesis has demonstrated the versatility of this heterocyclic system and its capacity for structural modification.

The recognition of thiazole derivatives in natural products and pharmaceuticals has further emphasized the historical importance of this chemical class. Thiazole rings are found in essential biological molecules such as thiamine (vitamin B1), and in numerous antibiotic compounds including penicillins and bacitracin. This natural occurrence has provided additional motivation for the synthetic exploration of thiazole derivatives and has contributed to the continued development of new methodologies for their preparation and modification.

Properties

IUPAC Name

4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUUBDPUHHIEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510426-79-5
Record name 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate the cyclization and bromination steps.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine has significant potential as a building block in drug development. Its structural features, including the thiazole ring and bromophenyl substituent, enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in malignant cells. The thiazole moiety is known for its role in modulating cellular processes, making it a candidate for further exploration in cancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It shows activity against various bacterial strains, suggesting its potential use as an antibiotic agent.

Neuroprotective Effects

Studies have highlighted the interaction of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine with acetylcholinesterase, indicating possible neuroprotective effects. This interaction may influence neurotransmitter levels, providing therapeutic benefits for neurodegenerative diseases.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical reactions. The presence of both bromine and amino groups allows for extensive derivatization, leading to the creation of novel compounds with enhanced biological activities.

Case Studies and Research Findings

Numerous studies have documented the applications of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine:

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited tumor growth in vitro and in vivo models, suggesting its potential as an effective anticancer agent.

Research on Antimicrobial Activity

Another research highlighted its efficacy against resistant bacterial strains, indicating that modifications to the thiazole structure could enhance its antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

(a) 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS: 105512-88-7)
  • Structure : Methoxy group at the 4-position of the phenyl ring.
  • Molecular Formula : C₁₁H₁₂N₂OS (MW: 228.29 g/mol).
  • However, bromine’s electronegativity may improve binding affinity in hydrophobic protein pockets .
(b) 5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS: 1216138-82-7)
  • Structure : Bromine at the 4-position and methyl at the 2-position of the phenyl ring; thiadiazole core (two nitrogen atoms) instead of thiazole.
  • Molecular Formula : C₉H₈BrN₃S (MW: 286.15 g/mol).
  • The altered bromine position (4 vs. 3) may affect steric interactions in biological targets .

Variations in the Thiazole Core

(a) 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS: 136411-21-7)
  • Structure : Trifluoromethyl group at the 4-position of the thiazole.
  • Molecular Formula : C₄H₂BrF₃N₂S (MW: 255.03 g/mol).
  • Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects, which may alter metabolic stability and bioavailability compared to the methyl group in the target compound .
(b) 4-(5-Bromothiazol-2-yl)butan-1-amine (CAS: 1523657-45-5)
  • Structure : Bromine at the 5-position of the thiazole; butan-1-amine side chain.
  • Molecular Formula : C₇H₁₁BrN₂S (MW: 235.15 g/mol).

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Polar Solvents)
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine 269.16 ~2.8 Moderate (DMSO)
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine 228.29 ~2.1 High
5-Bromo-4-(trifluoromethyl)thiazol-2-amine 255.03 ~3.5 Low

<sup>*</sup> Predicted using fragment-based methods.

Biological Activity

The compound 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine belongs to the thiazole class of compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Features

The synthesis of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine typically involves the reaction of bromo-substituted phenyl compounds with thiazole derivatives. The thiazole ring is crucial for the biological activity of these compounds due to its ability to interact with various biological targets.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties. For instance, compounds similar to 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of thiazole derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)1.14Inhibition of tubulin polymerization
Compound BK562 (Leukemia)0.06DHFR inhibition
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamineTBDTBDTBD

Research indicates that thiazole compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering cell cycle arrest .

Antimicrobial Activity

Thiazoles also exhibit antimicrobial properties. Compounds with a similar structure to 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli10 µg/mL
Compound DS. aureus15 µg/mL
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamineTBD

The mechanism often involves interference with bacterial cell wall synthesis or function .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been explored. Compounds similar to 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine have demonstrated free radical scavenging capabilities, which are essential for preventing oxidative stress-related cellular damage. The following table presents data on antioxidant activity:

CompoundAssay TypeIC50 (µg/mL)
Compound EDPPH Scavenging17.9
Compound FHydroxyl Radical18.0
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamineTBD

These findings suggest that the compound may help in mitigating oxidative stress through radical scavenging mechanisms .

Case Studies

Several studies have highlighted the biological significance of thiazole derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study reported that a series of thiazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines, with some showing IC50 values as low as 0.06 µM against K562 leukemia cells .
  • Antimicrobial Screening : Another research effort focused on synthesizing thiazole compounds and assessing their antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Evaluations : In vitro studies demonstrated that certain thiazoles could effectively scavenge free radicals, providing a protective effect against cellular damage caused by oxidative stress .

Q & A

Q. Key predictions :

  • Phase I metabolism : CYP3A4-mediated oxidation at the bromophenyl ring.
  • Phase II metabolism : Glucuronidation of the amine group.
  • Validation : Compare with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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